molecular formula C5H9N3O B3211006 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine CAS No. 1082469-12-2

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine

Cat. No.: B3211006
CAS No.: 1082469-12-2
M. Wt: 127.14 g/mol
InChI Key: LAFKIILHZJVCFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increased concentration of this neurotransmitter.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine enhances the transmission of signals across synapses, affecting various physiological processes controlled by the cholinergic system. This includes memory and learning processes, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The result of the action of this compound is an enhanced cholinergic transmission due to the increased concentration of acetylcholine . This can lead to improved cognitive function, particularly in individuals with impaired cholinergic transmission, such as those with Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine typically involves the reaction of hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group using different alkyl halides such as methyl iodide, allyl bromide, propargyl chloride, and benzyl chloride . Another method involves the dehydration of acylsemicarbazide under stringent conditions . These methods provide moderate to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and alkylating agents like alkyl halides .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine include:

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFKIILHZJVCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082469-12-2
Record name 3-(1,3,4-oxadiazol-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
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3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
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3-(1,3,4-Oxadiazol-2-yl)propan-1-amine

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